molecular formula C11H14N4O B11039686 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine

2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine

Cat. No.: B11039686
M. Wt: 218.26 g/mol
InChI Key: ANFLDPDPIGOERD-UHFFFAOYSA-N
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Description

2-[3-(3-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-1-ETHANAMINE is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the methoxyphenyl group in this compound adds to its potential biological activity and makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-[3-(3-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-1-ETHANAMINE can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as sodium azide, to form the triazole ring. The final step involves the alkylation of the triazole with an ethylamine derivative to yield the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[3-(3-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-1-ETHANAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the methoxy group, converting it to a hydroxyl group.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the triazole ring or the methoxy group, depending on the reaction conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

2-[3-(3-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-1-ETHANAMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its triazole moiety, it is investigated for its potential use in the treatment of various diseases, including infections and cancer.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[3-(3-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-1-ETHANAMINE involves its interaction with specific molecular targets in the body. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in the compound’s antimicrobial or anticancer effects. The methoxyphenyl group may also contribute to the compound’s activity by enhancing its binding affinity to the target molecules .

Comparison with Similar Compounds

2-[3-(3-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-1-ETHANAMINE can be compared with other triazole derivatives, such as:

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine

InChI

InChI=1S/C11H14N4O/c1-16-9-4-2-3-8(7-9)11-13-10(5-6-12)14-15-11/h2-4,7H,5-6,12H2,1H3,(H,13,14,15)

InChI Key

ANFLDPDPIGOERD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=N2)CCN

Origin of Product

United States

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